molecular formula C9H8IN3O2 B8580885 3-iodo-1,5-dimethyl-6-nitro-1H-indazole

3-iodo-1,5-dimethyl-6-nitro-1H-indazole

Cat. No. B8580885
M. Wt: 317.08 g/mol
InChI Key: BRLWGORQAVLAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-1,5-dimethyl-6-nitro-1H-indazole is a useful research compound. Its molecular formula is C9H8IN3O2 and its molecular weight is 317.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-iodo-1,5-dimethyl-6-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-iodo-1,5-dimethyl-6-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-iodo-1,5-dimethyl-6-nitro-1H-indazole

Molecular Formula

C9H8IN3O2

Molecular Weight

317.08 g/mol

IUPAC Name

3-iodo-1,5-dimethyl-6-nitroindazole

InChI

InChI=1S/C9H8IN3O2/c1-5-3-6-8(4-7(5)13(14)15)12(2)11-9(6)10/h3-4H,1-2H3

InChI Key

BRLWGORQAVLAHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])N(N=C2I)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound (16.1 g, 53.1 mmol) of step A was dissolved in N,N-dimethylformamide (200 ml), 60% sodium hydride (2.41 g, 60.3 mmol) was added under ice-cooling with stirring, and the mixture was stirred at 0° C. for 45 min. Then, methyl iodide (5.0 ml, 80.3 mmol) was added, and the mixture was stirred at the same temperature for 100 min. To the reaction mixture was added diluted hydrochloric acid, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the solution was concentrated. The obtained solid was purified by silica gel column chromatography (hexane:dichloromethane:ethyl acetate-10:1:1) to give the title compound (6.09 g, yield 36%) as a yellow solid.
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
36%

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